3-Methylpyridine-2,5-dicarbonitrile
Overview
Description
Scientific Research Applications
Prion Disease Inhibition
2-Aminopyridine-3,5-dicarbonitrile compounds, closely related to 3-Methylpyridine-2,5-dicarbonitrile, have been identified as prion replication inhibitors in cultured cells. A structure-activity relationship study of the 6-aminopyridine-3,5-dicarbonitrile scaffold showed compounds with improved bioactivity against prion replication, suggesting their potential for evaluating in animal models of prion disease (May et al., 2007).
Corrosion Inhibition
The derivatives of 2-aminobenzene-1,3-dicarbonitriles, which include structures similar to this compound, have shown significant corrosion inhibition efficiency for mild steel in acidic environments. This suggests their potential application as green corrosion inhibitors, with one derivative demonstrating an inhibition efficiency of up to 97.83% at 100 mg/L concentration. The adsorption of these compounds on the mild steel surface follows the Langmuir adsorption isotherm, indicating their effectiveness in protecting against corrosion (Verma et al., 2015).
Electrosynthesis Applications
Electrolysis of certain organic compounds in acetonitrile has led to the formation of pyridine derivatives, including 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile. This process demonstrates the potential of using electrochemical methods for synthesizing compounds related to this compound, highlighting an innovative approach in organic synthesis (Batanero et al., 2002).
Neuroprotective Properties for Alzheimer's and Vascular Diseases
Research into 2-aminopyridine- and 2-chloropyridine-3,5-dicarbonitriles, similar to this compound, has shown these compounds possess cholinergic and neuroprotective properties. They have been evaluated for their potential as multipotent therapeutic molecules in treating Alzheimer's disease and neuronal vascular diseases due to their modest inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This area of research offers promising avenues for developing treatments targeting cholinergic dysfunction and oxidative stress (Samadi et al., 2010).
Properties
IUPAC Name |
3-methylpyridine-2,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-6-2-7(3-9)5-11-8(6)4-10/h2,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIKEIYKYDTEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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